molecular formula C18H20BrClN2 B6068664 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine

1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine

Cat. No. B6068664
M. Wt: 379.7 g/mol
InChI Key: QLJSIDRTXNNOLD-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine, also known as BBP, is a chemical compound that belongs to the piperazine family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. BBP has been the subject of extensive scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine acts as an antagonist of the dopamine D3 receptor, which means that it blocks the activity of this receptor. This, in turn, leads to a decrease in the release of dopamine in the mesolimbic pathway of the brain, which is believed to be responsible for the rewarding effects of drugs of abuse. By blocking the activity of the dopamine D3 receptor, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be able to reduce the reinforcing effects of drugs of abuse and thus help to prevent relapse in individuals with drug addiction.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to decrease the release of dopamine in the mesolimbic pathway, which is believed to be responsible for the rewarding effects of drugs of abuse. 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may have potential applications in the treatment of stress-related disorders such as anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine is its relatively low potency compared to other dopamine D3 receptor antagonists. This means that higher concentrations of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may be required to achieve the desired effects.

Future Directions

There are a number of future directions for research on 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential applications of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine in the treatment of various neurological and psychiatric disorders. Finally, the development of new techniques for the synthesis and purification of 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine may also be an area of future research.

Synthesis Methods

1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl chloride and 3-chlorobenzylamine with piperazine. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. In particular, 1-(3-bromobenzyl)-4-(3-chlorobenzyl)piperazine has been shown to have a high affinity for the dopamine D3 receptor, which is believed to play a key role in the development of these disorders.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSIDRTXNNOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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